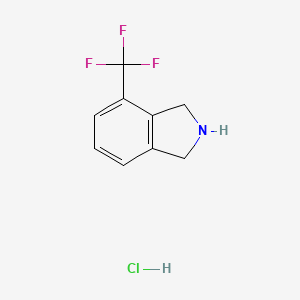

4-(Trifluoromethyl)isoindoline hydrochloride

Descripción general

Descripción

4-(Trifluoromethyl)isoindoline hydrochloride is a useful research compound. Its molecular formula is C9H9ClF3N and its molecular weight is 223.62 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Mecanismo De Acción

Target of Action

It is known that indole derivatives, which include isoindoline, bind with high affinity to multiple receptors . These receptors are involved in a variety of biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .

Mode of Action

Indole derivatives are known to interact with their targets in a way that modulates the target’s function . This modulation can result in a variety of changes, depending on the specific target and the nature of the interaction.

Biochemical Pathways

Given the broad spectrum of biological activities associated with indole derivatives , it can be inferred that multiple biochemical pathways could potentially be affected.

Pharmacokinetics

It is known to have high gastrointestinal absorption and is a substrate for p-glycoprotein, a protein that plays a crucial role in drug absorption and distribution . It is also known to inhibit CYP2D6, an enzyme involved in drug metabolism .

Result of Action

One indole derivative has been reported to show significant spla2 inhibition activity , suggesting that 4-(Trifluoromethyl)isoindoline hydrochloride may have similar effects.

Action Environment

It is known that the compound should be stored under an inert atmosphere at 2-8°c , indicating that temperature and atmospheric conditions can affect its stability.

Análisis Bioquímico

Biochemical Properties

It is known that isoindoline derivatives, which include 4-(Trifluoromethyl)isoindoline hydrochloride, have shown promising biological activities . They have been found to interact with various enzymes, proteins, and other biomolecules .

Cellular Effects

Isoindoline derivatives have been found to influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism

Molecular Mechanism

Isoindoline derivatives have been found to exert their effects at the molecular level, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression

Actividad Biológica

4-(Trifluoromethyl)isoindoline hydrochloride, with the chemical formula C9H9ClF3N and CAS number 1203686-59-2, is a fluorinated organic compound that has garnered attention for its significant biological activity and potential applications in medicinal chemistry. This article delves into its biological properties, mechanisms of action, and relevant research findings.

The compound is characterized by a trifluoromethyl group attached to an isoindoline structure, which contributes to its unique chemical properties. It exhibits high lipophilicity, enhancing its ability to permeate biological membranes and making it a candidate for drug development. The molecular weight of this compound is approximately 223.62 g/mol.

Research indicates that this compound can inhibit certain cytochrome P450 enzymes, particularly CYP2D6, which plays a crucial role in drug metabolism. This inhibition suggests that the compound may influence the pharmacokinetics of co-administered drugs metabolized by this enzyme, thus highlighting its potential for drug-drug interactions.

Biological Activity

The biological activity of this compound has been explored in various studies:

- Anticholinesterase Activity : The compound has shown potential as an inhibitor of acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), which are key enzymes in neurotransmission. In vitro studies reported IC50 values indicating effective inhibition, suggesting its utility in treating conditions like Alzheimer's disease .

- Antiviral Properties : Some derivatives of isoindoline compounds have demonstrated antiviral activities against various viruses, suggesting that this compound could possess similar properties .

In Vitro Studies

- Cholinesterase Inhibition : A study evaluated the inhibitory activity of various isoindoline derivatives against AChE and BuChE using Ellman’s method. The IC50 values ranged from 10–140 μM for AChE and 11–80 μM for BuChE. The introduction of the trifluoromethyl group was noted to slightly reduce the activity compared to other substituents .

- Toxicity Assessment : Acute toxicity studies on related compounds indicated that doses of 100 and 200 mg/kg did not result in significant adverse effects in animal models, providing preliminary safety data for further exploration .

Structure-Activity Relationship (SAR)

A detailed SAR analysis has been conducted on isoindoline derivatives, emphasizing the importance of substituents like trifluoromethyl groups in enhancing biological activity. Compounds with varying structural modifications exhibited differing levels of enzyme inhibition, highlighting the need for careful design in drug development .

Comparative Analysis with Similar Compounds

| Compound Name | CAS Number | Similarity Index |

|---|---|---|

| 5-(Trifluoromethyl)isoindoline hydrochloride | 924304-74-5 | 0.92 |

| 6-(Trifluoromethyl)isoindoline hydrochloride | 215798-14-4 | 0.91 |

| N-Methyl-1-(4-(trifluoromethyl)phenyl)methanamine | 90390-11-7 | 0.87 |

This table illustrates other compounds with structural similarities to this compound, emphasizing its unique characteristics and potential applications in medicinal chemistry.

Aplicaciones Científicas De Investigación

Medicinal Chemistry

Pharmaceutical Development

4-(Trifluoromethyl)isoindoline hydrochloride serves as a versatile building block in the synthesis of various pharmaceutical compounds. Its trifluoromethyl group enhances metabolic stability and biological activity, making it a valuable intermediate in drug design. Research indicates that this compound can inhibit certain cytochrome P450 enzymes, particularly CYP2D6, which is crucial for drug metabolism. This inhibition suggests potential interactions with other medications metabolized by this enzyme, highlighting its importance in pharmacology and toxicology studies .

Bioactivity and Drug Interactions

The compound's lipophilicity allows for effective absorption and permeation across biological membranes. This characteristic is essential for developing drugs targeting specific biological pathways. Studies have shown that this compound can modulate enzyme activity, which is critical for understanding drug-drug interactions during therapeutic use .

Enzyme Inhibition Studies

Research has demonstrated that this compound exhibits significant biological activity by inhibiting CYP2D6 enzymes. This inhibition can lead to altered pharmacokinetics of co-administered drugs, making it an important subject in studies focused on drug interactions and metabolism .

Potential Therapeutic Applications

Given its ability to interact with various biological targets, this compound is being investigated for potential therapeutic applications beyond its role as a synthetic intermediate. Its unique properties may allow it to serve as a lead compound in developing new drugs targeting specific diseases or conditions .

Propiedades

IUPAC Name |

4-(trifluoromethyl)-2,3-dihydro-1H-isoindole;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8F3N.ClH/c10-9(11,12)8-3-1-2-6-4-13-5-7(6)8;/h1-3,13H,4-5H2;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XTPDOTXDUZRPAQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C2=C(CN1)C(=CC=C2)C(F)(F)F.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9ClF3N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10737370 | |

| Record name | 4-(Trifluoromethyl)-2,3-dihydro-1H-isoindole--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10737370 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

223.62 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1203686-59-2 | |

| Record name | 4-(Trifluoromethyl)-2,3-dihydro-1H-isoindole--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10737370 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.